Pugnac - 132489-69-1

Pugnac

Catalog Number: EVT-340091
CAS Number: 132489-69-1
Molecular Formula: C15H19N3O7
Molecular Weight: 353.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate (PUGNAc) is a synthetic, competitive inhibitor of O-GlcNAcase (OGA), a ubiquitous enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues on nuclear and cytoplasmic proteins. [, , ] PUGNAc plays a crucial role in scientific research by allowing researchers to manipulate O-GlcNAc levels in cells and organisms, enabling the study of the biological functions of O-GlcNAcylation. [, , ] This dynamic modification is involved in a wide array of cellular processes, including transcription, translation, signaling, and metabolism, and is implicated in various diseases, such as diabetes, cancer, and neurodegenerative disorders. [, , , , , , ]

Future Directions
  • Development of More Selective Inhibitors: While PUGNAc is a potent OGA inhibitor, its lack of selectivity for OGA over lysosomal β-hexosaminidases presents a challenge for accurately interpreting its effects. [, , , , ] Future research should focus on developing more selective OGA inhibitors to minimize off-target effects and facilitate more precise investigations into the biological roles of O-GlcNAcylation.
  • Elucidating the Interplay between O-GlcNAcylation and Other PTMs: O-GlcNAcylation often occurs on proteins that are also targets for phosphorylation. [, ] Future studies should explore the dynamic interplay between these PTMs and their combined influence on protein function and cellular processes.
  • Exploring Therapeutic Potential of O-GlcNAc Modulation: Given the involvement of O-GlcNAcylation in various diseases, future research should focus on targeting this modification for therapeutic purposes, aiming to develop novel treatments for diseases like diabetes, cancer, and neurodegenerative disorders. [, , , ]

N-Acetylglucosamine (GlcNAc)

  • Relevance: GlcNAc is directly related to PUGNAc's mechanism of action. PUGNAc inhibits O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc from proteins. GlcNAc, on the other hand, increases O-GlcNAc levels by providing more substrate for OGT, the enzyme that adds O-GlcNAc to proteins. Both GlcNAc and PUGNAc ultimately lead to increased protein O-GlcNAcylation. Several studies cited in the provided papers use GlcNAc alongside PUGNAc to investigate the effects of increased O-GlcNAcylation on various cellular processes. [, , , , , , , , , , , , , ]

N-Butyryl- glucosamine (NButGT)

  • Relevance: NButGT serves as a valuable tool to study the specific role of O-GlcNAcylation in various cellular functions. In the context of PUGNAc, NButGT's selective inhibition profile makes it a useful comparison point. For example, one study found that while both NButGT and PUGNAc increase global O-GlcNAc levels, only PUGNAc induces insulin resistance in adipocytes, indicating that the insulin desensitizing effects of PUGNAc may be attributed to off-target effects rather than solely OGA inhibition. [, ]

Glucosamine Sulfate (GS)

    Thiamet-G

    • Relevance: Thiamet-G, similar to NButGT, offers a way to dissect the specific effects of OGA inhibition from potential off-target activities of PUGNAc. The fact that Thiamet-G does not reproduce the effects of PUGNAc in certain experimental settings suggests that some observed effects of PUGNAc may be independent of OGA inhibition. []

    GlcNAcstatin-g

    • Relevance: Similar to Thiamet-G and NButGT, GlcNAcstatin-g is a tool to investigate OGA inhibition with higher selectivity than PUGNAc. The divergent effects of GlcNAcstatin-g and PUGNAc in certain studies strengthen the argument that PUGNAc might influence cellular processes through mechanisms beyond OGA inhibition. []

    NAG-thiazoline

      N-Valeryl-PUGNAc

      • Relevance: N-Valeryl-PUGNAc exemplifies how targeted structural modifications of PUGNAc can enhance its selectivity for specific enzymes. The five-carbon acyl chain of N-Valeryl-PUGNAc allows it to bind favorably to the active site of bacterial NagZ while hindering its interaction with human enzymes. [, , ]

      EtBuPUG

      • Relevance: EtBuPUG demonstrates how strategic structural alterations to the PUGNAc scaffold can lead to dramatic changes in selectivity. The bulky 2-isobutamido group introduces steric hindrance, preventing EtBuPUG from binding effectively to the active sites of human enzymes, thereby enhancing its selectivity for bacterial NagZ. [, ]

      MM-156

      • Relevance: MM-156 highlights an alternative binding mode compared to PUGNAc and its analogs, emphasizing the importance of exploring diverse chemical scaffolds to achieve selective inhibition of bacterial NagZ. Understanding the different binding modes of NagZ inhibitors can guide the development of more potent and specific compounds to combat antibiotic resistance. []

      Gal-PUGNAc

      • Relevance: Gal-PUGNAc's high selectivity for HEXA and HEXB makes it a valuable tool to study the specific roles of these enzymes in cellular processes, such as ganglioside metabolism. In contrast to PUGNAc, which might affect multiple pathways due to its broad inhibitory profile, Gal-PUGNAc allows researchers to investigate the consequences of selectively inhibiting HEXA and HEXB. [, ]
      Source and Classification

      Pugnac is classified as a carbohydrate derivative and specifically functions as an inhibitor of β-N-acetylglucosaminidases. It is derived from the natural carbohydrate D-glucosamine and has been extensively studied for its biochemical properties and potential therapeutic applications. The compound is particularly noted for its interactions with enzymes involved in glycosylation processes, which are crucial for various biological functions.

      Synthesis Analysis

      The synthesis of Pugnac involves several methodologies that allow for the production of derivatives with varying acyl groups. A notable approach is the divergent synthesis of 2-acyl derivatives of Pugnac, which has been developed to yield selective inhibitors for specific enzymes such as O-GlcNAcase and human β-hexosaminidase. This synthesis typically employs a series of chemical reactions that include:

      1. Formation of the Carbamate: The initial step involves the reaction of D-glucosamine with phenyl isocyanate to form the carbamate structure.
      2. Acylation: Subsequent acylation steps introduce different acyl groups to produce a range of derivatives.
      3. Purification and Characterization: The final products are purified using chromatographic techniques and characterized by methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .
      Molecular Structure Analysis

      Pugnac features a complex molecular structure characterized by its carbohydrate backbone and carbamate moiety. The key structural elements include:

      • Glucopyranosylidene Ring: The compound retains a pyranose ring typical of carbohydrates, which contributes to its biological activity.
      • Carbamate Group: The presence of the N-phenylcarbamate group enhances its inhibitory properties against glycosidases.
      • Hybridization States: The sp² hybridization at specific carbon positions allows for effective interaction with enzyme active sites, mimicking transition states during enzymatic reactions .

      Analytical techniques such as X-ray crystallography have been employed to elucidate the detailed conformation of Pugnac in enzyme complexes, revealing how it fits into the active sites of target enzymes .

      Chemical Reactions Analysis

      Pugnac participates in various chemical reactions primarily through its role as a glycosidase inhibitor. Key reactions include:

      1. Enzyme Inhibition: Pugnac acts by binding to the active site of β-N-acetylglucosaminidases, preventing substrate access and subsequent hydrolysis.
      2. Transition State Mimicry: It mimics the transition state of the enzymatic reaction, which is crucial for its effectiveness as an inhibitor .

      The binding affinity and inhibition kinetics have been extensively studied, revealing that Pugnac exhibits potent inhibitory effects with Ki values in nanomolar ranges against several glycosidases .

      Mechanism of Action

      The mechanism by which Pugnac exerts its inhibitory effects involves several steps:

      1. Binding to Active Site: Pugnac binds to the active site of glycosidases through hydrogen bonding and hydrophobic interactions.
      2. Transition State Stabilization: By mimicking the transition state of the substrate, it stabilizes this intermediate form, effectively blocking the catalytic action of the enzyme.
      3. Enzyme Conformation Alteration: The binding alters the conformation of the enzyme, further inhibiting its activity .

      Studies using computational modeling have shown that Pugnac's deep burial within enzyme pockets contributes to its potency but also indicates a lack of selectivity among different glycosidases .

      Physical and Chemical Properties Analysis

      Pugnac possesses distinct physical and chemical properties that influence its behavior in biological systems:

      • Molecular Weight: Approximately 325.34 g/mol.
      • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water due to its hydrophobic phenyl group.
      • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

      These properties are critical for determining its pharmacokinetics and efficacy as an enzyme inhibitor .

      Applications

      Pugnac has significant applications in biochemical research and potential therapeutic contexts:

      1. Research Tool: It serves as a valuable tool for studying glycosylation processes and enzyme kinetics in various biological systems.
      2. Therapeutic Potential: Due to its inhibitory effects on glycosidases, Pugnac derivatives are being explored for their potential use in treating diseases related to abnormal glycosylation patterns, such as certain cancers and neurodegenerative diseases .
      3. Drug Development: Ongoing research aims to develop more selective derivatives based on Pugnac's structure to improve therapeutic outcomes while minimizing side effects .
      Introduction to PUGNAc: Chemical and Functional Overview

      Structural Characterization of PUGNAc

      The molecular architecture of PUGNAc features a glucopyranose ring structure with strategic modifications that confer its biological activity. Central to its mechanism is the presence of a 1,5-hydroximolactone moiety, which mimics the oxazoline transition state intermediate formed during enzymatic hydrolysis of β-N-acetylglucosaminides [1] [4]. This transition state analog configuration enables tight binding to the active sites of target enzymes. The compound exists as stereoisomers, with the (Z)-isomer demonstrating significantly greater potency as an O-GlcNAcase inhibitor compared to its E counterpart, a distinction attributed to its optimized spatial configuration for enzyme interaction [8] [10]. The phenylcarbamoyl group attached via an oxime linkage provides additional hydrophobic interactions that enhance binding affinity [4] [8]. Computational studies have revealed that the sp2-hybridized carbon at the C-1 position effectively mimics the planar oxocarbenium ion-like transition state adopted during glycoside hydrolysis, contributing substantially to its inhibitory potency across multiple glycosidase families [4]. The molecular structure thus represents a sophisticated example of rational inhibitor design through transition state mimicry.

      Table 2: Key Structural Features of PUGNAc and Their Functional Significance

      Structural ElementFunctional Role
      1,5-Hydroximolactone coreMimics oxazoline transition state
      N-Acetyl groupMaintains substrate similarity to natural GlcNAc
      Phenylcarbamoyl oximeProvides hydrophobic interactions
      (Z)-ConfigurationEnhances potency for O-GlcNAcase binding
      Sp2-hybridized C1Mimics planar oxocarbenium transition state

      Historical Context in Glycobiology Research

      The discovery of PUGNAc emerged during a pivotal era in glycobiology research. First characterized in the early 1990s, PUGNAc gained prominence following seminal studies by Dong and Hart in 1994, who identified its potent inhibition of O-GlcNAcase purified from rat spleen cytosol [1] [8]. This discovery occurred against a backdrop of growing recognition that glycans constitute the "dark matter" of the biological universe—a major and critical component not yet fully incorporated into the central paradigm of molecular biology [6]. The emergence of glycobiology as a distinct field in the late 1980s coincided with technological advances enabling exploration of glycan structures and functions, positioning PUGNAc as an invaluable tool for probing the physiological significance of O-GlcNAc modification [6] [7]. Throughout the 1990s and early 2000s, PUGNAc became the primary pharmacological agent for modulating O-GlcNAc levels in cellular models, facilitating numerous discoveries regarding O-GlcNAc's roles in cellular signaling, stress response, and disease mechanisms [1] [2]. Its adoption in diverse model organisms—including mammals, Drosophila, and Caenorhabditis elegans—helped establish the evolutionary conservation of O-GlcNAc cycling and its functional significance [2]. The compound even transcended scientific literature to appear in popular culture, notably featured in the television series "Prison Break" as a substance used to artificially elevate blood glucose levels [1].

      Role as a β-N-Acetylhexosaminidase Inhibitor

      PUGNAc functions as a broad-spectrum inhibitor of β-N-acetylhexosaminidases, enzymes that catalyze the hydrolysis of terminal β-linked N-acetylglucosamine and N-acetylgalactosamine residues from glycoconjugates. Biochemical analyses reveal PUGNAc exhibits potent inhibition against multiple glycoside hydrolase families: GH84 (human O-GlcNAcase, Ki = 46 nM), GH20 (human hexosaminidase B, Ki = 36 nM), and GH3 (Vibrio cholerae NagZ, Ki = 48 nM) [4] [5]. This indiscriminate inhibition profile stems from structural conservation within the active sites of these evolutionarily related enzymes, particularly their stabilization of the oxazoline-like transition state that PUGNAc effectively mimics [4]. The compound's ability to inhibit O-GlcNAcase results in accumulation of O-GlcNAcylated proteins, affecting numerous cellular processes including insulin signaling, stress response, and cell survival pathways [1] [2]. Early research suggested that PUGNAc-induced O-GlcNAc elevation directly caused insulin resistance in adipocytes and skeletal muscle, providing a molecular link between hexosamine biosynthetic pathway flux and diabetic pathophysiology [1] [5]. However, subsequent studies with more selective O-GlcNAcase inhibitors (Thiamet-G and GlcNAcstatin-G) revealed a paradox: while these compounds similarly elevated global O-GlcNAc levels, they failed to recapitulate PUGNAc's inhibition of insulin action or its impairment of insulin's anti-apoptotic effects [2]. This discrepancy highlighted PUGNAc's significant off-target effects, particularly its inhibition of lysosomal β-hexosaminidases (HexA/B) and potentially other unknown targets [2]. Research demonstrated that neither selective OGA inhibition nor HexA/B inhibition alone could reproduce PUGNAc's full biological effects, suggesting that its actions likely involve simultaneous inhibition of multiple enzymes or inhibition of additional unidentified targets [2].

      Table 3: Comparative Inhibition Profile of PUGNAc Against β-N-Acetylhexosaminidases

      Enzyme TargetClassificationKi ValueBiological Consequence of Inhibition
      Human O-GlcNAcase (hOGA)GH8446 nMIncreased protein O-GlcNAcylation
      Human Hexosaminidase BGH2036 nMImpaired ganglioside degradation
      V. cholerae NagZGH348 nMSuppressed β-lactam resistance in bacteria
      Lysosomal HexA/BGH20Not reportedPotential contribution to insulin signaling defects

      The lack of selectivity that limits PUGNAc's utility as a specific O-GlcNAcase inhibitor has paradoxically driven significant innovation in glycobiology pharmacology. Structure-activity relationship studies revealed that modifications at the 2-acylamino group could dramatically alter selectivity profiles [4]. For example, introduction of branched hydrophobic chains (as in N-valeryl-PUGNAc and EtBuPUG) yielded inhibitors with greatly enhanced selectivity for bacterial GH3 NagZ over human GH20 and GH84 enzymes [4]. EtBuPUG in particular demonstrated remarkable selectivity (968-fold) for VcNagZ over HsHexB, attributed to steric incompatibility with the human HexB active site [4]. These structure-guided improvements highlight how PUGNAc's promiscuity has illuminated critical structural determinants governing enzyme specificity within the β-N-acetylhexosaminidase superfamily. Computational analyses show that PUGNAc binds deeply within the catalytic pockets of all three enzyme classes, forming critical interactions with conserved catalytic residues: Asp253 and Asp254 in VcNagZ (GH3), Asp175 in hOGA (GH84), and Asp354 in HsHexB (GH20) [4]. The compound's versatility as a broad-specificity inhibitor thus continues to provide fundamental insights into glycosidase catalysis while serving as a chemical scaffold for developing next-generation selective inhibitors targeting individual enzyme family members for therapeutic applications.

      Table 4: Evolution of PUGNAc-Based Inhibitors with Improved Selectivity

      InhibitorStructural ModificationVcNagZ (GH3) KiHsHexB (GH20) KihOGA (GH84) KiSelectivity Ratio (NagZ/HexB)
      PUGNAcNone0.048 µM0.036 µM0.046 µM1.3
      N-valeryl-PUGNAcLinear C4 acyl chain0.33 µM220 µM40 µM667
      EtBuPUGBranched 2-isobutyramido group0.11 µM107 µM>100 µM968

      Properties

      CAS Number

      132489-69-1

      Product Name

      Pugnac

      IUPAC Name

      [(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

      Molecular Formula

      C15H19N3O7

      Molecular Weight

      353.33 g/mol

      InChI

      InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1

      InChI Key

      PBLNJFVQMUMOJY-JIJAQUFFSA-N

      SMILES

      CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O

      Synonyms

      N-acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime
      NAc-LAPCO
      O-(2-acetamido-2-deoxyglucopyranosylidene)amino N-phenylcarbamate
      PUGNAC

      Canonical SMILES

      CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O

      Isomeric SMILES

      CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.